5-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
Description
5-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound characterized by an imidazo[1,2-a]pyridine core with a bromine substituent at position 5 and a formyl (-CHO) group at position 2. Its molecular formula is C₈H₅BrN₂O, and it serves as a versatile intermediate in medicinal and materials chemistry. The bromine atom enhances electrophilic reactivity, while the aldehyde group enables further functionalization via condensation or nucleophilic addition reactions. This compound is structurally related to other imidazopyridine derivatives but distinguished by its substitution pattern, which influences its electronic properties and biological activity .
Properties
IUPAC Name |
5-bromoimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-2-1-3-8-10-4-6(5-12)11(7)8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVFYFXXTLPBKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol and Optimization
A widely cited method involves cyclizing 2-amino-4-bromopyridine with 2-bromomalonaldehyde under microwave irradiation:
Reagents :
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2-Amino-4-bromopyridine (1.0 equiv)
-
2-Bromomalonaldehyde (1.5 equiv)
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Ethanol/water (1:1 v/v)
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Triethylamine (TEA) for neutralization
Conditions :
-
Microwave irradiation (150 W, 110°C, 10 min)
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Inert atmosphere (argon)
Procedure :
-
Dissolve reactants in ethanol/water.
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Purge with argon and irradiate under microwave conditions.
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Neutralize with TEA, extract with dichloromethane (DCM), and purify via silica chromatography.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amino group on the aldehyde, followed by cyclodehydration. Microwave irradiation enhances reaction efficiency by accelerating kinetic pathways.
Multicomponent Reaction Strategy
General Procedure for Imidazopyridine Assembly
A scalable approach utilizes a three-component reaction involving aldehydes, isocyanides, and 2-amino-4-bromopyridine:
Reagents :
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2-Amino-4-bromopyridine (1.0 equiv)
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Aldehyde (1.0 equiv)
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Isocyanide (0.95 equiv)
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MgCl₂ (0.11 equiv) in ethanol
Conditions :
-
Microwave irradiation (160°C, 20 min)
Procedure :
-
Combine reagents in a microwave vial.
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Irradiate and purify via recrystallization or column chromatography.
Yield : 20–62% (varies with substituents).
Advantages :
-
Functional group tolerance enables diverse substitution patterns.
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MgCl₂ acts as a Lewis acid, facilitating imine formation and cyclization.
Comparative Analysis of Methods
Key Observations :
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Microwave cyclization offers higher yields and shorter reaction times, ideal for large-scale synthesis.
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Multicomponent reactions provide modularity but require optimization for each substrate.
Challenges in 5-Bromo Isomer Synthesis
Regioselectivity Issues
Most literature describes 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde due to the commercial availability of 2-amino-5-bromopyridine. Synthesizing the 5-bromo isomer necessitates:
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Custom synthesis of 2-amino-4-bromopyridine , which is less accessible.
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Careful control of bromination steps to avoid positional isomerism.
Chemical Reactions Analysis
Types of Reactions
5-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (Pd/C, CuI)
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid)
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF)
Major Products
Substitution: Various substituted imidazo[1,2-a]pyridines
Oxidation: 5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Reduction: 5-Bromoimidazo[1,2-a]pyridine-3-methanol
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is CHBrNO, with a molecular weight of approximately 225.0 g/mol. The compound features a bromine atom at the 5-position of the imidazo ring and an aldehyde group at the 3-position of the pyridine ring. These structural characteristics contribute to its reactivity and biological properties.
Scientific Research Applications
-
Medicinal Chemistry
- Antituberculosis Activity : This compound has shown significant potential as an inhibitor against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). Studies indicate that it inhibits key enzymes involved in bacterial cell wall synthesis, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .
- Urease Inhibition : It has been identified as a potential inhibitor of urease, which is linked to conditions such as kidney stones and gastric infections. By inhibiting urease, the compound can reduce ammonia production, alleviating associated pathological conditions.
-
Biological Research
- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including HeLa cells. The half-maximal inhibitory concentration (IC50) values for some derivatives were reported to be below 150 μM, indicating significant cytotoxic activity .
- Antimicrobial Properties : Preliminary investigations suggest that derivatives may also possess antimicrobial activity against a range of pathogens, indicating broader therapeutic applications beyond tuberculosis.
- Synthetic Applications
Case Studies
- Abrahams et al. Study : This research highlighted the efficacy of imidazo[1,2-a]pyridine derivatives against Mtb, showcasing significant antitubercular activity with MIC values between 0.03 to 5.0 μM .
- Cytotoxicity Assessment : A study focused on the cytotoxic effects of various phosphonocarboxylate derivatives derived from imidazo[1,2-a]pyridines demonstrated that several compounds exhibited IC50 values indicating high cytotoxicity against cancer cells while maintaining selectivity for RGGT inhibition .
Mechanism of Action
The mechanism of action of 5-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the bromine atom and the aldehyde group allows for specific interactions with these targets, potentially leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives
- Structure : Fluorine at position 6 and aldehyde at position 3.
- Activity : Demonstrated potent urease inhibition (IC₅₀ = 5.68 ± 1.66 μM for compound 4i), outperforming the standard drug thiourea (IC₅₀ ~ 21 μM). The electron-withdrawing fluorine enhances hydrogen bonding and π-π stacking interactions with the enzyme active site .
- SAR Insight : Fluorine’s high electronegativity improves binding affinity compared to bromine, which has lower electronegativity but greater polarizability .
8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
- Structure : Bromine at position 6.
- Impact : Positional isomerism alters steric and electronic interactions. The 8-bromo derivative may exhibit reduced activity due to unfavorable steric hindrance in enzyme binding pockets .
3-Nitroimidazo[1,2-a]pyridine Derivatives
Functional Group Modifications
Imidazo[1,2-a]pyridine-3-carbaldehyde (Unsubstituted)
- Structure: No substituent at position 4.
- Activity : Lacks the bromine-induced electronic effects, resulting in weaker binding to urease (IC₅₀ > 20 μM). Highlights the critical role of halogen substitution .
5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
- Structure : Methyl (-CH₃) at position 5.
- Impact : The electron-donating methyl group reduces electrophilicity, leading to diminished inhibitory activity compared to brominated analogs .
Anti-Urease Activity
- Bromine’s polarizability may support π-π interactions but lacks the hydrogen-bonding capability of -OH or -CF₃ groups found in highly active compounds (e.g., 4i: IC₅₀ = 5.68 μM) .
- 6-Fluoro Analogs : Superior activity due to optimal hydrogen bonding and steric compatibility with urease’s active site .
Physicochemical Properties
*Predicted using computational tools.
Biological Activity
5-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, applications in drug development, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a bromine atom at the 5-position and an aldehyde functional group. This unique structure contributes to its reactivity and biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances nucleophilic substitution reactions, while the aldehyde group serves as a versatile functional handle for further modifications.
Key Mechanisms:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit specific enzymes involved in critical biological pathways.
- Cellular Interaction : The compound may interfere with cellular processes such as protein geranylgeranylation, which is crucial for cell signaling and proliferation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of imidazo[1,2-a]pyridine showed cytotoxic effects against various cancer cell lines, including HeLa cells. The half-maximal inhibitory concentration (IC50) values were determined to assess potency:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | <150 |
| 6-substituted analogs | HeLa | 386 - 735 |
These results suggest that structural modifications can enhance cytotoxicity and selectivity against cancer cells .
Antimicrobial Activity
Compounds derived from this compound have shown promising activity against multidrug-resistant tuberculosis (MDR-TB). High-throughput screening identified several potent inhibitors with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 µM against Mycobacterium tuberculosis .
Case Studies
- Inhibition of Protein Geranylgeranylation : A study on phosphonocarboxylate derivatives derived from imidazo[1,2-a]pyridine demonstrated that specific substitutions at the C6 position significantly impacted their inhibitory activity against Rab geranylgeranyl transferase (RGGT), crucial for cancer cell proliferation .
- Anti-TB Activity : Another research effort identified several imidazo[1,2-a]pyridine derivatives with potent anti-TB activity. These compounds exhibited low systemic clearance and high drug exposure levels in vivo, indicating their potential as therapeutic agents against resistant strains .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound | Key Feature | Biological Activity |
|---|---|---|
| Imidazo[1,2-a]pyridine-3-carbaldehyde | Lacks bromine | Lower reactivity |
| 5-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde | Chlorine instead of bromine | Altered enzyme interaction |
| 5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid | Aldehyde oxidized to carboxylic acid | Different pharmacological profile |
The presence of the bromine atom in this compound enhances its reactivity and potential for diverse biological applications compared to its analogs .
Q & A
Q. Table 1: Comparison of Synthetic Approaches
Which spectroscopic and analytical methods are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Critical for confirming the aldehyde proton (δ ~9.8–10.2 ppm) and bromine-substituted aromatic carbons. For example, imidazo[1,2-a]pyridine derivatives showed distinct shifts at δ 7.5–8.5 ppm for aromatic protons and δ 190–200 ppm for carbonyl carbons .
- IR spectroscopy : Confirms the aldehyde group (C=O stretch ~1720 cm⁻¹) and C-Br bonds (~650 cm⁻¹) .
- HPLC/MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 255 for C₈H₅BrN₂O) .
What in vitro assays are suitable for evaluating the biological activity of this compound, given its structural analogs?
Methodological Answer:
- Antimicrobial assays : Broth microdilution (MIC testing) against Gram-positive/negative bacteria and fungi, as imidazo[1,2-a]pyridine analogs exhibit activity at 2–8 µg/mL .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Derivatives with bromine substitutions showed IC₅₀ values <10 µM .
- Enzyme inhibition studies : Target kinases or viral proteases using fluorescence-based assays, leveraging the aldehyde group’s electrophilicity for covalent binding .
How can researchers investigate the reaction mechanisms involved in the formation of this compound?
Advanced Methodological Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., cyclization vs. bromination).
- Computational modeling : DFT calculations (e.g., Gaussian 16) to map energy profiles for key intermediates, such as imine formation or electrophilic aromatic substitution .
- In situ monitoring : Use ReactIR or NMR to track intermediate species during microwave-assisted synthesis .
How should discrepancies in reported synthetic yields or biological activities of imidazo[1,2-a]pyridine derivatives be addressed?
Methodological Answer:
- Reproducibility studies : Validate protocols using identical reagents (e.g., KMnO₄ vs. CrO₃ oxidants) and conditions (temperature, solvent ratios) .
- Structural analogs : Compare substituent effects. For example, electron-withdrawing groups (e.g., -Br) may reduce yields due to steric hindrance, while electron-donating groups enhance reactivity .
- Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, reaction time) impacting yield .
What strategies are effective for synthesizing derivatives of this compound to explore structure-activity relationships?
Advanced Methodological Answer:
- Cross-coupling reactions : Suzuki-Miyaura (Pd catalysis) to introduce aryl/heteroaryl groups at the 5-bromo position. For example, 2-iodoimidazo[1,2-a]pyridine derivatives underwent coupling with >80% efficiency .
- Aldehyde functionalization : Reductive amination (NaBH₃CN) to generate Schiff bases or hydrazones for antimicrobial testing .
- Halogen exchange : Replace bromine with fluorine via Balz-Schiemann reaction to modulate electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
